molecular formula C16H10Cl2N2O2S B2739545 (2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one CAS No. 461673-91-6

(2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Cat. No.: B2739545
CAS No.: 461673-91-6
M. Wt: 365.23
InChI Key: XUEZKMGUEWSFQM-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a dichlorobenzylidene moiety, and a hydroxyphenyl imino group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways involved in disease progression is of particular interest.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation. Its chemical stability and reactivity make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of thiourea with α-halo carbonyl compounds under basic conditions.

    Introduction of Dichlorobenzylidene Moiety: The dichlorobenzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst, such as piperidine.

    Formation of Hydroxyphenyl Imino Group: The final step involves the reaction of the intermediate with 4-hydroxyaniline to form the imino group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-imino-3-phenylthiazolidin-4-one: Similar structure but lacks the hydroxyphenyl group.

    (2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-methoxyphenyl)imino)thiazolidin-4-one: Similar structure but has a methoxy group instead of a hydroxy group.

Uniqueness

The presence of the hydroxyphenyl group in (2Z,5Z)-5-(2,4-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one imparts unique properties, such as enhanced hydrogen bonding capability and increased reactivity in certain chemical reactions. This makes it more versatile in various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S/c17-10-2-1-9(13(18)8-10)7-14-15(22)20-16(23-14)19-11-3-5-12(21)6-4-11/h1-8,21H,(H,19,20,22)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEZKMGUEWSFQM-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.